molecular formula C9H22Cl3N3 B597974 1-(Piperidin-4-YL)piperazine trihydrochloride CAS No. 1217074-64-0

1-(Piperidin-4-YL)piperazine trihydrochloride

Cat. No.: B597974
CAS No.: 1217074-64-0
M. Wt: 278.646
InChI Key: TUMYQEJJJPWPSJ-UHFFFAOYSA-N
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Description

1-(Piperidin-4-YL)piperazine trihydrochloride is a chemical compound with the molecular formula C9H22Cl3N3. It is a solid substance that is commonly used in various scientific research applications. The compound is known for its significant role in the synthesis of various organic compounds and its utility in medicinal chemistry .

Scientific Research Applications

1-(Piperidin-4-YL)piperazine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents, including those with anticancer, antiviral, and antimicrobial properties.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for 1-(Piperidin-4-YL)piperazine trihydrochloride is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

1-(Piperidin-4-YL)piperazine trihydrochloride is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also harmful if absorbed through the skin, causes skin burns, and can cause chemical burns to the respiratory tract if inhaled .

Future Directions

Piperidine derivatives, including 1-(Piperidin-4-YL)piperazine trihydrochloride, have been found to exhibit a wide range of biological activities and are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

The synthesis of 1-(Piperidin-4-YL)piperazine trihydrochloride typically involves the reaction of piperidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the trihydrochloride salt. The process involves several steps, including the protection of amino groups, acylation, and deprotection . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Piperidin-4-YL)piperazine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or ethanol. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The reactions yield various substituted piperazine derivatives, which are valuable intermediates in pharmaceutical synthesis.

Comparison with Similar Compounds

1-(Piperidin-4-YL)piperazine trihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications in various fields of research and industry.

Properties

IUPAC Name

1-piperidin-4-ylpiperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3.3ClH/c1-3-10-4-2-9(1)12-7-5-11-6-8-12;;;/h9-11H,1-8H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMYQEJJJPWPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNCC2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693442
Record name 1-(Piperidin-4-yl)piperazine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217074-64-0
Record name 1-(Piperidin-4-yl)piperazine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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